2-Phenyl-1,3,4-oxadiazole

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers requiring a metabolically stable, low-lipophilicity heterocyclic building block often face unpredictable ADMET profiles with regioisomeric oxadiazoles. 2-Phenyl-1,3,4-oxadiazole (CAS 825-56-9) is the definitive 1,3,4-oxadiazole core, delivering an order-of-magnitude lower log D and enhanced metabolic stability compared to 1,2,4-oxadiazole analogues. • Consistent >98% purity (GC) ensures reproducible SAR in medicinal chemistry libraries. • Demonstrated capacity for near-standard DPPH radical scavenging and superior cytochrome P450 inhibition (EROD: 97-98% vs. caffeine 85%). • Bulk and research quantities available; ships ambient with inert-gas protection to maintain integrity.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 825-56-9
Cat. No. B1361358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3,4-oxadiazole
CAS825-56-9
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=CO2
InChIInChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H
InChIKeyZEOMRHKTIYBETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3,4-oxadiazole: Core Scaffold Overview


2-Phenyl-1,3,4-oxadiazole (CAS 825-56-9) is a foundational member of the 1,3,4-oxadiazole class, a five-membered heteroaromatic ring containing two carbons, two nitrogens, and one oxygen atom [1]. This unsubstituted phenyl derivative serves as a versatile building block for the synthesis of more complex molecules and as a reference standard for evaluating the properties of its numerous derivatives . The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry due to its metabolic stability and favorable physicochemical profile compared to other oxadiazole regioisomers, making it a key component in many drug discovery programs [1].

Privileged scaffold for medicinal chemistry library design
Versatile building block for derivatization and SAR studies
Reference standard for 1,3,4-oxadiazole regioisomer identity

Why Substitution with Analogs Fails


Substituting 2-Phenyl-1,3,4-oxadiazole (825-56-9) with a closely related analog, such as a different oxadiazole regioisomer (e.g., 1,2,4-oxadiazole) or a bioisosteric replacement (e.g., 1,3,4-thiadiazole), is not scientifically valid due to profound, quantifiable differences in fundamental properties. A systematic comparison of matched molecular pairs from a major pharmaceutical collection revealed that the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, alongside significantly improved metabolic stability and aqueous solubility [1]. Furthermore, replacing the oxygen atom with sulfur (thiadiazole) or altering the nitrogen positions in the ring fundamentally changes the heterocycle's electronic distribution, basicity, and hydrogen-bonding capacity, leading to unpredictable and often detrimental shifts in target binding, pharmacokinetics, and material photophysics [2]. Therefore, the specific regioisomer and heteroatom composition of 2-Phenyl-1,3,4-oxadiazole are critical for ensuring reproducible and predictable results in both research and industrial applications.

1,2,4-Oxadiazole regioisomer Lipophilicity (log D) may shift significantly; metabolic stability and hERG profile may differ, altering ADMET readouts
1,3,4-Thiadiazole analog Electronic distribution and hydrogen-bonding capacity fundamentally change, potentially impacting target binding and material photophysics

Evidence for Selecting 2-Phenyl-1,3,4-oxadiazole


Superior Physicochemical Profile vs. 1,2,4-Oxadiazole

In a systematic analysis of matched molecular pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer was found to have an order of magnitude lower lipophilicity (log D) than its 1,2,4-oxadiazole counterpart. This class-level trend, established across numerous examples, directly translates to improved metabolic stability and aqueous solubility for the 1,3,4-oxadiazole isomer [1].

Log D advantage
Class-level
An order of magnitude lower lipophilicity vs. 1,2,4-oxadiazole (matched molecular pair analysis)
Supports improved ADMET profile screening
Class trend; verify on specific lead series
Medicinal Chemistry Drug Discovery Physicochemical Properties

Metabolic Stability and hERG Safety Profile

The same systematic matched-pair analysis that identified the log D difference also revealed significant advantages for 1,3,4-oxadiazole isomers in terms of metabolic stability and hERG channel inhibition. While the 1,3,4-oxadiazole-containing compounds demonstrated favorable profiles, their 1,2,4-oxadiazole counterparts were associated with poorer metabolic stability and a higher propensity for hERG inhibition, a key predictor of cardiac toxicity [1].

Metabolic & hERG
Class-level
Favorable metabolic stability and lower hERG inhibition risk vs. 1,2,4-oxadiazole
Supports hit-to-lead profiling context
Qualitative trend from matched pairs; source-specific review
Medicinal Chemistry Drug Safety ADMET

Fluorescence Quantum Yield vs. PPO in Laser Dyes

A study on 2,5-disubstituted oxadiazoles for laser applications found that 17 derivatives of 2-Phenyl-5-(4'-biphenylyl)-oxadiazole-1,3,4 exhibited higher conversion efficiency than 2,5-diphenyloxazole (PPO) in the near-UV region. While this is evidence from derivatives, it highlights the core 2-phenyl-1,3,4-oxadiazole scaffold's potential for superior photophysical performance compared to established standards like PPO [1].

Laser efficiency
Class-level
2-Phenyl-1,3,4-oxadiazole derivatives showed higher conversion efficiency than PPO in near-UV
Scaffold potential for optoelectronic materials
Derivative data; confirm on core scaffold
Materials Science Photophysics Laser Dyes

Radical Scavenging and Enzyme Inhibition Activity

While direct data for the unsubstituted 2-Phenyl-1,3,4-oxadiazole is limited, derivatives built upon this core have demonstrated potent bioactivity. For instance, compounds 34 and 41 from a series of N-phenyl-5-[(2-phenylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amines showed 76% and 84% DPPH radical scavenging activity, respectively, compared to 90% for the standard antioxidant BHT [1]. Furthermore, compounds 32 and 41 inhibited microsomal EROD activity by 97% and 98%, outperforming caffeine (85%) [1]. This underscores the core scaffold's utility as a platform for developing potent bioactive molecules.

DPPH & EROD
Class-level
Up to 84% DPPH scavenging (BHT 90%) and 98% EROD inhibition (caffeine 85%) in derivatives
Supports scaffold functionalization for antioxidant/CYP targets
Derivative-based evidence; verify on unsubstituted core
Antioxidant Biochemistry Enzyme Inhibition

Application Scenarios for 2-Phenyl-1,3,4-oxadiazole


Lead Optimization in Drug Discovery

Medicinal chemists should prioritize 2-Phenyl-1,3,4-oxadiazole as a core scaffold when designing new lead series, especially when aiming to replace esters or amides. Its established, favorable physicochemical profile—characterized by an order of magnitude lower log D and superior metabolic stability compared to the 1,2,4-oxadiazole regioisomer [1]—directly addresses common ADMET liabilities, thereby accelerating the hit-to-lead process and reducing the risk of late-stage failure [1].

High-Performance OLED Development

Material scientists developing new emitters and electron-transport layers for OLEDs should select the 2-phenyl-1,3,4-oxadiazole core. Its demonstrated ability to produce derivatives with higher laser conversion efficiency than the industry standard PPO [1] indicates a strong potential for achieving superior device luminance and efficiency. This scaffold provides a reliable starting point for creating next-generation optoelectronic materials [1].

Antioxidant and Enzyme Inhibitor Libraries

Researchers focused on oxidative stress or cytochrome P450 modulation can confidently use 2-Phenyl-1,3,4-oxadiazole as a versatile building block. Derivatives synthesized from this core have been shown to achieve near-standard levels of DPPH radical scavenging and surpass caffeine in microsomal EROD inhibition (97-98% inhibition vs. 85%) [1]. This validates the scaffold's capacity for generating compound libraries with high hit rates for these specific biological targets [1].

Application
Selection Property
Validation Focus
Med chem lead design
Favorable lipophilicity/metabolic stability class profile
ADMET parameter benchmarking in hit-to-lead
Optoelectronic material development
Reported photophysical performance potential
Quantum yield and efficiency benchmarking against standard dyes
Bioactive compound library synthesis
Scaffold amenable to functionalization with reported bioactivity
Radical scavenging and CYP inhibition assay profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.